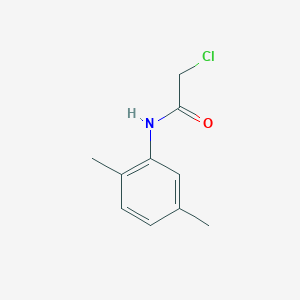

2-chloro-N-(2,5-dimethylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGXKCXAZJSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391983 | |

| Record name | 2-chloro-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5177-35-5 | |

| Record name | 2-Chloro-N-(2,5-dimethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005177355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2',5'-acetoxylidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-(2,5-dimethylphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC5D995DD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide, a key chemical intermediate. The document details the prevalent synthesis mechanism, offers a robust and validated experimental protocol, and discusses the critical scientific principles that underpin the procedural choices. Intended for researchers, scientists, and professionals in drug development, this guide consolidates essential theoretical and practical knowledge, supported by authoritative references, to ensure a thorough understanding of this important chemical transformation.

Introduction: Significance of N-Aryl Acetamides

N-aryl acetamides constitute a vital class of organic compounds, frequently encountered as core structural motifs in a wide range of pharmaceuticals and biologically active molecules. The title compound, this compound, and its isomers serve as critical building blocks in medicinal chemistry. For instance, the closely related isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a well-known precursor in the industrial synthesis of the local anesthetic Lidocaine.[1][2] The presence of the α-chloro group provides a reactive site for further molecular elaboration through nucleophilic substitution, making these compounds versatile intermediates for creating diverse chemical libraries for drug discovery programs.[3] The synthesis of this compound has been specifically noted in the development of potential antidepressant agents.[4]

This guide will focus on the most common and efficient laboratory-scale synthesis of this compound: the N-acylation of 2,5-dimethylaniline with chloroacetyl chloride.

The Core Synthesis Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from 2,5-dimethylaniline and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is a cornerstone of organic synthesis for forming stable amide bonds.[3]

Causality Behind the Mechanism:

-

The Nucleophile: The nitrogen atom of the primary amine group (-NH₂) in 2,5-dimethylaniline possesses a lone pair of electrons, rendering it nucleophilic. It seeks an electron-deficient center to attack.

-

The Electrophile: Chloroacetyl chloride is a highly reactive acylating agent.[3] The carbonyl carbon is significantly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. The acyl chloride is an excellent leaving group, further enhancing reactivity.

-

The Attack: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base present in the reaction mixture (such as another molecule of the starting amine, or an added base like sodium acetate), to yield the final, neutral amide product and a hydrochloride salt byproduct.

The overall transformation is a facile and often high-yielding process.

Visualizing the Mechanism

The logical flow of the nucleophilic acyl substitution mechanism is depicted below.

Caption: Nucleophilic acyl substitution pathway for the amide formation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the acylation of anilines.[4][5] The inclusion of a weak base (sodium acetate) is a critical choice; it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. Without this neutralization, the HCl would protonate the starting 2,5-dimethylaniline, forming its hydrochloride salt. This salt is no longer nucleophilic, which would effectively halt the reaction and drastically reduce the yield.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Comments |

| 2,5-Dimethylaniline | 121.18 | 3.0 g | 24.75 | Starting amine |

| Chloroacetyl Chloride | 112.94 | 2.2 mL (2.8 g) | 24.79 | Acylating agent (slight excess) |

| Glacial Acetic Acid | 60.05 | 25 mL | - | Solvent |

| Sodium Acetate | 82.03 | 4.1 g | 50.0 | Base (HCl scavenger) |

| Deionized Water | 18.02 | ~200 mL | - | For work-up and washing |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 g (24.75 mmol) of 2,5-dimethylaniline and 4.1 g (50.0 mmol) of sodium acetate in 25 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to between 0-5 °C. This cooling is essential to manage the exothermic nature of the acylation reaction.[6]

-

Addition of Acylating Agent: While vigorously stirring the cooled solution, add 2.2 mL (24.79 mmol) of chloroacetyl chloride dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition. A precipitate of the product may begin to form immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Product Precipitation and Isolation: Pour the reaction mixture into 150 mL of ice-cold water with stirring. This will cause the crude product to fully precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[7] Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and salts.

-

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 50-60 °C. The expected product is a solid.[4]

Visualizing the Experimental Workflow

Caption: Step-by-step laboratory workflow for the synthesis.

Safety and Handling: A Trustworthy Approach

Adherence to strict safety protocols is non-negotiable. Both 2,5-dimethylaniline and chloroacetyl chloride are hazardous materials.[8][9]

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[10][11] An eyewash station and safety shower must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tight-sealing safety goggles or a face shield.[10]

-

Reactivity Hazards: Chloroacetyl chloride reacts violently with water, liberating toxic hydrogen chloride gas.[9][11] Ensure all glassware is dry and avoid exposure to moisture during storage and handling. It is also corrosive and can cause severe skin and eye burns.[10]

-

Toxicity: 2,5-dimethylaniline is toxic if swallowed, inhaled, or absorbed through the skin.[8]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour waste into drains.[8][9]

Conclusion

The synthesis of this compound via N-acylation is a robust and well-understood chemical process. By carefully controlling reaction conditions, particularly temperature, and by using a base to neutralize the HCl byproduct, high yields of the desired product can be reliably obtained. This guide has provided the mechanistic rationale, a detailed and validated protocol, and the essential safety considerations required for the successful and safe execution of this synthesis, grounding the procedure in established chemical principles and authoritative safety standards.

References

-

Kscl. (n.d.). Material Safety Data Sheet: Chloroacetyl chloride.[Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.[Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.[Link]

-

Goyal, R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

-

Patil, S. S., et al. (n.d.). A facile amidation of chloroacetyl chloride using DBU.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing.[Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.[Link]

-

PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[Link]

- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

-

Reddit. (2025). Acylation with chloroacetyl chloride : r/AskChemistry.[Link]

-

Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide.[Link]

Sources

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reliable KSM [punagri.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. kscl.co.in [kscl.co.in]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

"physicochemical properties of 2-chloro-N-(2,5-dimethylphenyl)acetamide"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2,5-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the fundamental physicochemical properties of this compound (CAS No: 5177-35-5). Tailored for an audience of researchers, scientists, and professionals in drug development, this document synthesizes core data with the underlying scientific principles and experimental methodologies. We delve into the compound's molecular identity, thermal properties, and solubility, presenting not just the data, but the causality behind the analytical choices. Detailed, self-validating experimental protocols are provided to ensure methodological rigor and reproducibility. The objective is to deliver a robust and practical resource that grounds future research and development efforts in a solid understanding of this compound's physical and chemical behavior.

Introduction: A Molecule of Synthetic Importance

This compound is a chemical intermediate primarily recognized for its role in the synthesis of more complex molecules.[1] As with any synthetic building block, a thorough understanding of its physicochemical properties is a prerequisite for its effective use. These properties—ranging from melting point to solubility—dictate reaction conditions, purification strategies, formulation possibilities, and even potential biological interactions. This guide serves as a foundational pillar, offering the critical data and procedural insights necessary for optimizing the handling, application, and study of this compound in a laboratory or industrial setting.

Molecular Structure and Identity

The compound's behavior is intrinsically linked to its structure: an N-substituted aromatic amide containing a reactive chloroacetyl group. This architecture is the source of its utility in synthesis.

-

Chemical Name: this compound

-

Synonyms: N-(Chloroacetyl)-2,5-dimethylaniline[1]

-

CAS Number: 5177-35-5[1]

-

Molecular Formula: C₁₀H₁₂ClNO

-

Molecular Weight: 197.66 g/mol

Figure 1: 2D structure of this compound.

Summary of Physicochemical Data

The following table consolidates the core physicochemical data for this compound, providing a quick reference for laboratory applications.

| Property | Value | Method/Source | Reference |

| Melting Point | 151 °C | Predicted | [2] |

| Boiling Point | 326.8 ± 30.0 °C | Predicted | [2] |

| Density | 1.187 ± 0.06 g/cm³ | Predicted | [2] |

| Solubility | Soluble in DCM, Methanol | Experimental | [2] |

Authoritative Experimental Protocols

Obtaining reliable physicochemical data hinges on the application of standardized, robust methodologies. The following sections detail the protocols for determining key parameters, emphasizing the rationale behind procedural steps.

Melting Point Determination (OECD Guideline 102)

The melting point is a critical identifier of a pure crystalline solid and a primary indicator of its identity and purity.

Expertise & Causality: The choice of a slow, controlled heating rate near the melting point is paramount. A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously wide or high melting ranges. Using a finely ground powder ensures uniform heat transfer throughout the sample, preventing localized melting that could skew the observation.

Experimental Protocol:

-

Sample Preparation: The this compound sample is thoroughly dried and finely pulverized using a mortar and pestle.

-

Capillary Loading: A glass capillary tube, sealed at one end, is tapped on the powdered sample to pack a 2-3 mm column of material at the bottom.

-

Instrumentation: The loaded capillary is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The temperature is increased at a rate of ~10 °C/minute until it is within 15 °C of the expected melting point (151 °C).

-

Fine Measurement: The heating rate is then reduced to 1-2 °C/minute.

-

Data Recording: The temperature is recorded at the first sign of liquid formation (onset) and when the last solid crystal disappears (clear point). This range is reported as the melting point.

Sources

"solubility and stability of 2-chloro-N-(2,5-dimethylphenyl)acetamide in organic solvents"

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-(2,5-dimethylphenyl)acetamide

Introduction

This compound (CAS No. 5177-35-5) is a substituted aromatic amide that serves as a key chemical intermediate. Its molecular structure, featuring a reactive chloroacetyl group and a sterically hindered dimethylphenyl moiety, dictates its utility in organic synthesis and its potential emergence as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Notably, it is recognized as Impurity G in Lidocaine pharmacopeial monographs.

For researchers, process chemists, and formulation scientists, a comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a prerequisite for robust process development, purification, impurity control, and the establishment of appropriate storage and handling conditions. The solubility profile governs solvent selection for reactions and crystallizations, while the stability profile informs the prevention, identification, and quantification of degradants that can compromise the quality and safety of the final product.

This technical guide provides a detailed examination of the expected physicochemical behavior of this compound in organic solvents. In the absence of extensive public data for this specific isomer, this document leverages established chemical principles and data from structurally analogous compounds. Crucially, it provides detailed, field-proven experimental protocols for researchers to empirically determine these critical parameters, ensuring a foundation of scientific integrity and self-validating results.

Part 1: Physicochemical Characterization and Solubility Profile

A molecule's solubility is fundamentally dictated by its structural and electronic properties. The key features of this compound are the nonpolar, hydrophobic dimethylphenyl ring and the polar amide group capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O). This duality suggests a preference for solubility in polar aprotic or moderately polar protic organic solvents over highly nonpolar or aqueous media.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. These values are foundational for understanding the compound's behavior and for designing analytical methods.

| Property | Value | Source(s) |

| CAS Number | 5177-35-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO | |

| Molecular Weight | 197.66 g/mol | |

| Appearance | Solid (Form may vary) | [1] |

| Melting Point | ~151 °C | [1] |

| Boiling Point | 326.8 ± 30.0 °C (Predicted) | [1] |

| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [1] |

Qualitative Solubility

A review of chemical supplier data provides a qualitative overview of solubility. It is critical to note that comprehensive, quantitative solubility data for this compound is not widely available in published literature.

| Solvent | Qualitative Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | A polar aprotic solvent capable of interacting with the polar amide group without competing for hydrogen bonds. |

| Methanol | Soluble | A polar protic solvent that can effectively solvate the amide group through hydrogen bonding. |

| Water | Insoluble (Expected) | The hydrophobic character of the dimethylphenyl ring is expected to dominate, leading to poor aqueous solubility. |

| Toluene | Slightly Soluble (Expected) | The aromatic nature of toluene offers favorable interactions with the dimethylphenyl ring, but it is less effective at solvating the polar amide group. |

| Hexane | Insoluble (Expected) | As a nonpolar aliphatic solvent, hexane is a poor match for the polar amide functionality. |

Experimental Protocol: Quantitative Determination of Equilibrium Solubility

The following protocol describes the isothermal shake-flask method, the gold standard for determining thermodynamic equilibrium solubility. This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measurement.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Maintaining a constant temperature is critical because solubility is temperature-dependent. Using a validated, stability-indicating analytical method like HPLC is essential to accurately quantify the dissolved solute without interference from potential degradants.

Methodology:

-

Preparation:

-

Add an excess amount of crystalline this compound to several sealed vials (e.g., 20 mL glass vials with PTFE-lined caps). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a precise volume (e.g., 10.0 mL) of the desired organic solvent (analytical grade) to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled orbital shaker or rotating wheel set to a constant temperature (e.g., 25.0 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Self-Validation Check: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the last two time points.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the mobile phase of the analytical method to a concentration that falls within the calibrated range of the instrument.

-

Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

-

Part 2: Chemical Stability and Degradation Profile

The stability of this compound is dictated by the two most reactive sites in its structure: the electrophilic carbon atom bonded to the chlorine and the amide carbonyl carbon. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles.[2]

Expected Degradation Pathways

-

Nucleophilic Substitution (Hydrolysis of the C-Cl Bond): The chlorine atom is activated by the adjacent electron-withdrawing carbonyl group, making the α-carbon susceptible to nucleophilic attack. In the presence of water or other nucleophiles (e.g., alcohols), a substitution reaction can occur. Under neutral or basic conditions, hydrolysis would likely proceed via an SN2 mechanism to yield N-(2,5-dimethylphenyl)-2-hydroxyacetamide.

-

Amide Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions, although this typically requires more forcing conditions than the C-Cl bond substitution.[3]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water, ultimately yielding 2,5-dimethylaniline and chloroacetic acid.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the same degradation products.

-

-

Photodegradation: Aromatic compounds and those with heteroatoms can be susceptible to degradation upon exposure to UV or visible light. The specific photolytic pathway would need to be determined experimentally but could involve homolytic cleavage of the C-Cl bond.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradants and impurities.

Causality: The objective is not to completely destroy the compound but to induce a relevant level of degradation (typically 5-20%). This allows for the analytical separation and identification of the resulting degradants. Running a control sample in parallel is a self-validating step that ensures any observed peaks are due to the applied stress and not present in the original material.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in separate vials. Store a control sample (stock solution with no stressor) under ambient, protected-from-light conditions.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80 °C for a set period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C) for a set period. Basic hydrolysis is often much faster.

-

Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for a set period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C) in the dark.

-

Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

-

-

Sample Quenching and Analysis:

-

After the designated time, cool the samples to room temperature.

-

Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples (including the control) to a suitable final concentration with the mobile phase.

-

Analyze all samples by HPLC, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for preliminary identification of degradants.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Assess the mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradant peaks.

-

The analytical method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak (Resolution > 2).

-

Conclusion

While specific quantitative data for this compound remains scarce in the public domain, a robust scientific understanding of its likely behavior can be established through the analysis of its chemical structure and comparison with well-characterized analogs. The compound is expected to be soluble in moderately polar organic solvents and largely insoluble in water. Its primary stability liabilities are the activated chloroacetyl group and the amide linkage, which are susceptible to nucleophilic substitution and pH-dependent hydrolysis, respectively.

Given the data gap, the most authoritative path forward for any scientist or researcher is empirical determination. The detailed protocols provided in this guide for equilibrium solubility and forced degradation studies offer a comprehensive and self-validating framework for generating the precise data needed for process optimization, analytical method development, and effective impurity control. Adherence to these methodologies will ensure that decisions are based not on assumption, but on reliable, internally generated data, upholding the highest standards of scientific integrity in drug development and chemical research.

References

-

PubChem. Lidocaine. National Center for Biotechnology Information.

-

ResearchGate. Measurement and correlation of the solubility of Lidocaine in eight pure and mixed solvents at temperatures from (292.15 to 332.15) K.

-

BenchChem. An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

ChemicalBook. This compound | 5177-35-5.

-

ResearchGate. Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide.

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles (Diagram).

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.

-

CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

ResearchGate. 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.

-

ResearchGate. Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K.

-

National Center for Biotechnology Information. 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

-

RSC Publishing. A theoretical study on lidocaine solubility in deep eutectic solvents.

-

PubMed. Alkylating reactivity and herbicidal activity of chloroacetamides.

-

SynZeal. Lidocaine Impurities.

-

ChemScene. 2-chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide.

-

Simson Pharma Limited. Lidocaine EP Impurity G.

-

Simson Pharma Limited. This compound.

Sources

A Technical Guide to 2-Chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 5177-35-5)

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-N-(2,5-dimethylphenyl)acetamide, registered under CAS number 5177-35-5. This document is intended for researchers, scientists, and professionals in drug development and quality control. This compound is primarily recognized as a key intermediate and a known impurity in the synthesis of the local anesthetic, Lidocaine.[1][2] Its significance lies in its utility as a reference standard for the analytical validation and quality assurance of Lidocaine active pharmaceutical ingredients (APIs). This guide details the compound's chemical identity, physicochemical properties, its specific role in pharmaceutical analysis, a representative synthetic pathway, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are crucial for its proper handling, application in synthesis, and analytical characterization.

Chemical Structure:

Table 1: Chemical and Physical Properties of CAS 5177-35-5

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 5177-35-5 | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | N-(Chloroacetyl)-2,5-dimethylaniline, 2-Chloro-2',5'-acetoxylidide, Lidocaine Impurity 18 | [2][3] |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Appearance | Solid (Form varies by purity) | N/A |

| Melting Point | 151 °C | [1] |

| Boiling Point | 326.8 ± 30.0 °C (Predicted) | [1] |

| Density | 1.187 ± 0.07 g/cm³ (Predicted) |[1] |

Role in Pharmaceutical Development & Quality Control

The primary application of this compound is in the context of pharmaceutical manufacturing, specifically for the drug Lidocaine. It is officially designated as "Lidocaine Impurity 18".[2][3]

Causality of Formation: Lidocaine is synthesized from 2,6-dimethylaniline. However, if the starting material contains the isomeric impurity 2,5-dimethylaniline, a parallel reaction will occur during the chloroacetylation step, leading to the formation of this compound. This compound is not an intermediate in the direct synthesis of Lidocaine itself, but rather a process-related impurity that arises from impure starting materials. Its presence in the final API must be monitored and controlled to meet regulatory standards. Therefore, having a pure, certified reference standard of this compound is essential for developing and validating analytical methods (e.g., HPLC, GC) to quantify its presence in Lidocaine batches.

Synthesis and Manufacturing Workflow

The synthesis of this compound is a straightforward N-acylation reaction. The process involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride in the presence of a base or in a biphasic system to neutralize the hydrochloric acid byproduct.

Representative Synthetic Protocol

This protocol is based on established methods for the chloroacetylation of aromatic amines.[4][5]

Materials:

-

2,5-Dimethylaniline

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH) or a non-nucleophilic organic base (e.g., triethylamine)

-

An appropriate organic solvent (e.g., 1,2-dichloroethylene, dichloromethane, or toluene)

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,5-dimethylaniline (1.0 eq.) in the chosen organic solvent.

-

Base Addition: Add an aqueous solution of sodium hydroxide (approx. 1.05 eq.) to the flask, creating a biphasic system. Begin vigorous stirring.

-

Acylation: Cool the mixture to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (1.05 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of a base is critical as it neutralizes the HCl generated during the reaction, preventing protonation of the aniline starting material which would render it unreactive.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Workup - Washing: Wash the organic layer sequentially with deionized water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Synthesis Workflow Diagram

Analytical Methodologies

As a pharmaceutical impurity, high-performance liquid chromatography (HPLC) is the standard method for the detection and quantification of this compound.

Table 2: Representative HPLC Method for Impurity Profiling

| Parameter | Description | Justification |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation for moderately polar to nonpolar aromatic compounds. |

| Mobile Phase | Acetonitrile and acidified water (e.g., 0.1% Phosphoric Acid) | A common mobile phase for reverse-phase chromatography, offering good peak shape and resolution. A gradient elution may be required to separate multiple impurities from the main API. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Detection | UV at ~254 nm | Aromatic amides typically exhibit strong UV absorbance, allowing for sensitive detection. |

| Sample Prep | Dissolve accurately weighed sample in a suitable diluent (e.g., mobile phase or acetonitrile/water mixture). | Ensures complete dissolution and compatibility with the mobile phase. |

| Quantification | External standard method using a certified reference standard of this compound. | The self-validating system required for accurate and reproducible quantification in a regulated environment. |

Safety and Handling

This compound is intended for laboratory use only and must be handled by trained professionals.[6] It is classified as hazardous, and appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Table 3: Hazard Identification and Safety Protocols

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictograms | GHS06 (Skull and Crossbones) GHS08 (Health Hazard) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH341: Suspected of causing genetic defects | [1] |

| Engineering Controls | Work in a certified chemical fume hood to prevent inhalation. Ensure an eyewash station and safety shower are readily accessible. | [7] |

| Personal Protective Equipment (PPE) | Gloves: Nitrile or other chemically resistant gloves.Eye Protection: Chemical safety goggles or face shield.Lab Coat: Standard laboratory coat to prevent skin contact.Respiratory: If handling outside a fume hood or generating dust, a NIOSH-approved respirator is required. | [8] |

| First Aid | Inhalation: Move to fresh air. Seek immediate medical attention.Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | [7][8] |

| Disposal | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. |[8] |

Conclusion

This compound (CAS 5177-35-5) is a compound of significant interest to the pharmaceutical industry, not as a therapeutic agent, but as a critical reference material. Its identity as "Lidocaine Impurity 18" underscores the importance of controlling starting material purity in drug synthesis. A thorough understanding of its properties, synthesis, and analytical behavior is essential for ensuring the quality and safety of Lidocaine API. The protocols and data presented in this guide provide a technical foundation for scientists working with this compound.

References

-

Lidocaine impurity 22|5177-35-5. (n.d.). Shanghai Forever Synthesis Co.,Ltd. Retrieved January 14, 2026, from [Link]

-

利多卡因杂质18 | CAS号39106-10-0. (n.d.). Hengfeng Wanda. Retrieved January 14, 2026, from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved January 14, 2026, from [Link]

-

Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Structural and Conformational Analysis of 2-chloro-N-(2,5-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational landscape of 2-chloro-N-(2,5-dimethylphenyl)acetamide (CAS No. 5177-35-5). This molecule, a member of the N-aryl acetamide class, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its three-dimensional structure, preferred conformations, and the energetic barriers between them is paramount for predicting its reactivity, physicochemical properties, and interactions with biological targets. This document outlines an integrated approach, combining spectroscopic elucidation, solid-state analysis via X-ray crystallography, and computational modeling to build a holistic model of the molecule's behavior. Detailed, field-proven protocols are provided for researchers and drug development professionals to replicate and build upon these findings.

Introduction: The Significance of 3D Molecular Architecture

The biological activity and material properties of a chemical entity are not solely defined by its chemical formula (C₁₀H₁₂ClNO) but are intrinsically linked to its three-dimensional architecture.[1] For N-aryl acetamides, the relative orientation of the phenyl ring and the acetamide group, governed by rotation around the C(aryl)-N bond and the N-C(O) amide bond, dictates the molecule's overall shape, dipole moment, and ability to participate in intermolecular interactions.

This compound presents a compelling case study. The presence of two methyl groups on the phenyl ring introduces steric constraints that significantly influence the rotational barrier around the C(aryl)-N bond. Furthermore, the electronic interplay between the electron-withdrawing chloroacetamide group and the electron-donating dimethylphenyl moiety affects the partial double-bond character of the amide C-N bond, thereby influencing the cis/trans conformational preference.[2] This guide will systematically dissect these structural features.

Integrated Workflow for Structural Analysis

A multi-technique approach is essential for a robust structural and conformational analysis. Spectroscopic methods provide information about the molecule's covalent framework and behavior in solution, X-ray crystallography offers a definitive view of the solid-state conformation, and computational chemistry bridges the gap, providing energetic insights into the full conformational space.

Caption: Integrated workflow for structural and conformational analysis.

Spectroscopic Elucidation: Confirming the Molecular Blueprint

Spectroscopic analysis is the foundational step, confirming the chemical identity and connectivity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a solvent like DMSO-d₆ or CDCl₃ provides the primary evidence for the molecular structure.[3]

Expected ¹H NMR Signals:

-

Amide Proton (N-H): A singlet, typically observed downfield (δ 9.5-10.0 ppm in DMSO-d₆), whose chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.[3]

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at the 3, 4, and 6 positions of the dimethylphenyl ring. Their splitting patterns (singlet, doublet, doublet) will confirm the 2,5-substitution pattern.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet (δ ~4.3 ppm) corresponding to the two protons of the chloroacetyl group.

-

Methyl Protons (-CH₃): Two distinct singlets (δ ~2.2-2.3 ppm), each integrating to three protons, for the methyl groups at the 2 and 5 positions.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-140 ppm).

-

Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-45 ppm.

-

Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ 15-21 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3250 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1660 - 1680 |

| N-H Bend (Amide II) | 1530 - 1550 |

| C-Cl Stretch | 700 - 800 |

Table 1: Key FTIR Absorptions for this compound.

Solid-State Conformation: The X-ray Crystallography Perspective

While no publicly available crystal structure for the exact title compound was found, analysis of closely related structures, such as 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide, provides critical insights into the likely solid-state conformation.[4][5]

In related N-aryl acetamides, the solid-state structure is often dominated by intermolecular N-H···O=C hydrogen bonds, which link molecules into chains or sheets.[4][5] The conformation of the N-H bond is typically influenced by the substitution pattern on the aromatic ring. For 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide, the N-H bond is syn to the 2-methyl substituent and anti to the 5-methyl substituent.[4] This suggests a steric preference to minimize interaction with the ortho-substituent.

A crucial parameter is the torsion angle between the plane of the phenyl ring and the plane of the amide group. In many substituted acetanilides, this angle is non-zero, indicating a compromise between π-conjugation (favoring planarity) and steric hindrance (favoring twisting).

Computational Conformational Analysis: Exploring the Energy Landscape

Computational chemistry allows for the exploration of the entire conformational space of the molecule, identifying stable conformers and the energy barriers that separate them. This is crucial for understanding the molecule's dynamic behavior in solution.[6]

Key Rotatable Bonds

The conformation of this compound is primarily defined by rotation around two key bonds:

-

τ₁ (C₂-C₁-N-C₇): Rotation around the Aryl-Nitrogen bond.

-

τ₂ (C₁-N-C₇-C₈): Rotation around the Amide C-N bond, defining the cis/trans nature of the amide.

Caption: Key rotatable bonds defining the conformation.

Computational Protocol

A robust and efficient protocol is essential for accurate conformational analysis.[7][8]

Caption: A best-practice workflow for computational conformational analysis.

Predicted Conformational Preferences

Based on studies of similar N-aryl amides, several key predictions can be made:

-

Amide Conformation: Secondary amides like this one strongly prefer a trans conformation (τ₂ ≈ 180°), where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond. The cis conformer is significantly higher in energy.[9]

-

Aryl Ring Orientation: Steric hindrance from the ortho-methyl group will force the phenyl ring to rotate out of the plane of the amide group (τ₁ ≠ 0° or 180°). This breaks the ideal π-conjugation but relieves steric strain. The precise angle will represent the lowest energy compromise between these opposing factors.

-

Influence of Electronics: The electron density on the aryl ring can influence the stability of different conformers. While the dimethyl groups are electron-donating, the overall conformational preference is likely dominated by steric effects in this case.[2][10]

Experimental and Computational Protocols

Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-aryl acetamides.[11]

-

Dissolution: Dissolve 2,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) containing a mild base (e.g., triethylamine, 1.2 eq) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, FTIR, and Mass Spectrometry as described in Section 3.

Protocol: Computational Conformational Search (Using CREST and xTB)

This protocol outlines a cost-effective yet robust method for exploring the conformational space.[12]

-

Prerequisites: A Linux workstation with CREST and xTB software installed.

-

Input: Create a starting coordinate file (coord.xyz) for this compound.

-

Execution: Run the CREST (Conformer-Rotamer Ensemble Search Tool) program with the GFN2-xTB semi-empirical method.

(This command initiates the search using 4 parallel processors).

-

Output Analysis: CREST will generate several files. The most important is crest_conformers.xyz, which contains all unique conformers found within a specified energy window, sorted by energy.

-

Refinement: Select the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) from crest_conformers.xyz and use them as inputs for higher-level DFT calculations as outlined in the workflow in Section 5.2.

Conclusion

The structural and conformational properties of this compound are governed by a delicate balance of steric hindrance, electronic effects, and intermolecular forces. Spectroscopic methods confirm the fundamental connectivity, while insights from related crystal structures suggest a trans-amide conformation with a non-planar arrangement of the aryl ring in the solid state, driven by intermolecular hydrogen bonding. Computational modeling provides the most comprehensive picture, allowing for the quantification of relative energies of different conformers and the rotational barriers between them. The integrated workflow and detailed protocols presented in this guide provide a robust framework for researchers to fully characterize this important synthetic intermediate, enabling a deeper understanding of its chemical behavior and facilitating its application in drug discovery and development.

References

-

Powers, D. G., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. NSF Public Access Repository. Available from: [Link]

-

Dallocchio, R., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available from: [Link]

-

Yadav, N., et al. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Scientific Reports. Available from: [Link]

-

Yoshida, K., et al. (2023). Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry. Available from: [Link]

-

Nagy, B. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. Available from: [Link]

-

Rae, I. D. (1967). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Australian Journal of Chemistry. Available from: [Link]

-

Gowda, B. T., et al. (2008). 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Available from: [Link]

-

Brainly. (2023). Attached is the ¹H NMR spectrum from the product of an electrophilic aromatic substitution. Available from: [Link]

-

Computational Chemistry Online. Conformational Sampling. Available from: [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available from: [Link]

-

ResearchGate. (2019). ¹H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins)... Available from: [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available from: [Link]

-

SynThink Research Chemicals. 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7. Available from: [Link]

-

Akazome, M., et al. (2021). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. ACS Omega. Available from: [Link]

-

Supplementary Information for: Paracetamol and other Acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI Contrast Agents. Available from: [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Akazome, M., et al. (2021). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. National Institutes of Health. Available from: [Link]

-

Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]

-

PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Semantic Scholar. Available from: [Link]

-

de Graaf, C., et al. (2019). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. Available from: [Link]

-

Pratap Organics Pvt. Ltd. (CAS No. 1131-01-7) 2-Chloro-N(2,6-Dimethylphenyl) Acetamide. Available from: [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

Sources

- 1. This compound | 5177-35-5 [m.chemicalbook.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsr.info [ijpsr.info]

- 12. calcus.cloud [calcus.cloud]

"reactivity of 2-chloro-N-(2,5-dimethylphenyl)acetamide with nucleophiles"

An In-depth Technical Guide to the Reactivity of 2-chloro-N-(2,5-dimethylphenyl)acetamide with Nucleophiles

Introduction

This compound is a versatile chemical intermediate whose reactivity is central to its utility in synthetic organic chemistry. Its molecular architecture, featuring a reactive α-chloroacetyl group attached to a sterically hindered N-aryl amide, defines its chemical behavior. The primary site of reactivity is the carbon atom alpha to the carbonyl group, which is rendered highly electrophilic by the inductive effects of both the adjacent carbonyl and the chlorine atom.[1][2] This inherent electrophilicity makes the compound an excellent substrate for nucleophilic substitution reactions.

This guide provides a detailed exploration of the reactivity of this compound with various classes of nucleophiles. While much of the published literature focuses on its structural isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide—a key precursor in the synthesis of the anesthetic Lidocaine—the underlying principles of reactivity are directly comparable.[3][4][5] We will delve into the mechanistic pathways, influencing factors, and practical experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Principles of Reactivity

The reactivity of α-chloroacetamides is predominantly governed by the classic bimolecular nucleophilic substitution (SN2) mechanism.[2][6] Several key factors contribute to this reactivity profile:

-

Electrophilic Carbon Center : The carbon atom bonded to the chlorine is significantly electron-deficient. The adjacent carbonyl group withdraws electron density through resonance and induction, while the chlorine atom does so through induction. This polarization of the C-Cl bond makes the carbon highly susceptible to attack by electron-rich nucleophiles.[1]

-

Leaving Group : The chloride ion is an excellent leaving group, as it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. Its departure is a key driving force for the substitution reaction.

-

Steric Considerations : The 2,5-dimethylphenyl group provides a degree of steric hindrance around the amide nitrogen. However, the primary reaction site is the methylene (-CH₂Cl) carbon, which is relatively accessible, allowing the SN2 reaction to proceed efficiently. Steric factors on the incoming nucleophile will, of course, also influence the reaction rate.[7]

-

Reaction Mechanism : Kinetic studies of analogous α-chloroacetanilides with various nucleophiles consistently support an intermolecular SN2 mechanism.[6] This is characterized by a second-order rate law, inversion of stereochemistry (if the α-carbon were chiral), and a strong dependence on the nucleophile's concentration and strength. A competing stepwise mechanism involving a zwitterionic tetrahedral intermediate has been proposed for reactions with certain amine nucleophiles in polar aprotic solvents like DMSO.[8]

Caption: General SN2 mechanism on an α-chloroacetamide.

Reactivity with Common Nucleophile Classes

The versatility of this compound is demonstrated by its reactivity with a wide array of nucleophiles. The chemical reactivity is primarily attributed to the facile replacement of the chlorine atom.[9]

| Nucleophile Class | Example Nucleophile | Product Type | Typical Reaction Conditions |

| Nitrogen | Diethylamine (R₂NH) | α-Amino Acetamide | Toluene or Ethanol, Reflux, often with excess amine or base.[3][10] |

| Oxygen | Sodium Ethoxide (EtO⁻) | α-Ethoxy Acetamide | Anhydrous alcohol (Ethanol), Room Temperature or gentle heat.[11] |

| Sulfur | Sodium Thiophenoxide (PhS⁻) | α-Thioether Acetamide | Polar aprotic solvent (DMF, DMSO), Room Temperature.[9][12] |

| Carbon | Sodium Cyanide (CN⁻) | α-Cyano Acetamide | Polar aprotic solvent (DMSO), elevated temperature. |

Nitrogen Nucleophiles (Amines)

Reactions with amines are among the most common and synthetically useful transformations of α-chloroacetamides. The synthesis of Lidocaine from the 2,6-isomer, which involves the alkylation of diethylamine, is a classic example.[3][4][10][13] The reaction proceeds via nucleophilic attack by the amine's lone pair of electrons on the α-carbon.

A crucial consideration in this reaction is the hydrochloric acid (HCl) generated as a byproduct. This will protonate the basic amine starting material, rendering it non-nucleophilic. To counter this, the reaction is typically run with at least two equivalents of the amine nucleophile: one to act as the nucleophile and the second to act as a base to neutralize the HCl.[10][13] Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added to the reaction mixture.[9][14]

Oxygen Nucleophiles (Alkoxides & Hydroxide)

Alkoxides readily displace the chloride to form α-alkoxy acetamides (ethers). These reactions are typically performed in the corresponding alcohol as the solvent. Hydroxide ions can also act as nucleophiles, leading to the formation of the corresponding α-hydroxy acetamide. However, under forcing basic conditions (e.g., concentrated NaOH and heat), hydrolysis of the amide linkage itself can become a competing and significant degradation pathway, yielding 2,5-dimethylaniline and chloroacetic acid.[2]

Sulfur Nucleophiles (Thiolates & Thiourea)

Sulfur nucleophiles are particularly potent due to their high polarizability and nucleophilicity. Thiolates, generated from thiols and a base, react rapidly with α-chloroacetamides to form stable thioethers.[9] This reactivity is the basis for the biological activity of many chloroacetamide herbicides, which function by alkylating essential thiol-containing biomolecules like glutathione and enzymes.[7][12] Reactions with other sulfur nucleophiles, such as thiourea or thiosemicarbazide, are also well-established methods for constructing sulfur-containing heterocyclic systems.[14][15]

Experimental Protocol: Synthesis of N-(2,5-dimethylphenyl)-2-(diethylamino)acetamide

This protocol provides a representative, field-tested methodology for the reaction of this compound with a secondary amine nucleophile, diethylamine. The principles are directly adapted from the well-documented synthesis of Lidocaine.[3][10][16]

CAUTION : this compound is a hazardous substance. Diethylamine is volatile and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| This compound | 197.66 | 1.0 | 5.0 g (25.3 mmol) |

| Diethylamine | 73.14 | 2.5 | 6.6 mL (4.66 g, 63.3 mmol) |

| Toluene | - | - | 50 mL |

| 3 M Hydrochloric Acid | - | - | 20 mL |

| 6 M Sodium Hydroxide | - | - | ~15-20 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Step-by-Step Methodology

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 25.3 mmol) and toluene (50 mL).

-

Addition of Nucleophile : With stirring, add diethylamine (6.6 mL, 63.3 mmol). The use of a 2.5 molar excess ensures one equivalent acts as the nucleophile while the remainder serves as a base to neutralize the HCl formed.[10]

-

Reaction : Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). During the reaction, a precipitate of diethylammonium chloride may form.

-

Work-up - Filtration : Cool the reaction mixture to room temperature. The diethylammonium chloride salt, which is insoluble in toluene, will precipitate. Isolate the salt by vacuum filtration and wash the filter cake with a small amount of cold toluene.

-

Work-up - Extraction : Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with two 25 mL portions of water to remove any remaining salt and excess diethylamine.[10]

-

Product Isolation (as Free Base) : To isolate the final product, the amine can be extracted into an acidic aqueous layer and then re-precipitated. Extract the toluene layer with 3 M HCl (20 mL).[16] Separate the layers and cool the acidic aqueous layer in an ice bath.

-

Precipitation : Slowly add 6 M NaOH to the cooled aqueous layer with stirring until the solution is strongly basic (pH > 12), which will precipitate the product as a free base.

-

Final Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like hexane.[10]

Caption: Experimental workflow for nucleophilic substitution.

Conclusion

This compound is a highly valuable synthetic intermediate characterized by its susceptibility to nucleophilic attack at the α-carbon. The SN2 reaction is the dominant mechanistic pathway, allowing for the straightforward formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. By understanding the core principles of its reactivity and the practical considerations for conducting these transformations, researchers can effectively leverage this compound to construct more complex molecular architectures for pharmaceutical and materials science applications. The provided protocols, grounded in established chemical literature, serve as a reliable foundation for the successful application of this versatile reagent in the laboratory.

References

-

IS MUNI. Lidocaine. Available from: [Link]

-

Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(1), 170-178. Available from: [Link]

-

EduBirdie. (2022). Lidocaine Synthesis Lab. Hunter College CUNY. Available from: [Link]

-

Wang, T., et al. (1999). The Preparation of Lidocaine. Journal of Chemical Education, 76(11), 1547. Available from: [Link]

-

Free. Synthése de la lidocaïne. Available from: [Link]

- Google Patents. (2021). CN112521298A - Synthesis method of lidocaine.

-

Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994. Available from: [Link]

-

Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3479-3503. Available from: [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541. Available from: [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541. Available from: [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

-

PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]

-

ResearchGate. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Available from: [Link]

-

ResearchGate. (2018). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Available from: [Link]

-

ResearchGate. (2015). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Available from: [Link]

Sources

- 1. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. is.muni.cz [is.muni.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lgrossheny.free.fr [lgrossheny.free.fr]

- 11. researchgate.net [researchgate.net]

- 12. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2-chloro-N-(2,5-dimethylphenyl)acetamide

Foreword

For researchers, scientists, and professionals in the fast-paced world of drug development, a comprehensive understanding of the physicochemical properties of key chemical intermediates is paramount. This guide provides an in-depth exploration of the thermodynamic properties of 2-chloro-N-(2,5-dimethylphenyl)acetamide, a compound of interest in synthetic medicinal chemistry. In the absence of extensive direct experimental data in the public domain, this document synthesizes known information with robust theoretical and practical methodologies for the determination of its thermodynamic characteristics. We will delve into its synthesis, and detail both computational and experimental pathways to elucidate its thermodynamic profile, providing a solid foundation for its application in research and development.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂ClNO, is an N-substituted acetamide derivative. Its molecular structure, featuring a chloroacetamide functional group attached to a 2,5-dimethylaniline moiety, makes it a versatile intermediate in organic synthesis. The reactivity of the α-chloro group is of particular significance, allowing for nucleophilic substitution reactions to build more complex molecules. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5177-35-5 | |

| Molecular Formula | C₁₀H₁₂ClNO | |

| Molecular Weight | 197.66 g/mol | |

| Melting Point | 151 °C | [1] |

| Boiling Point | 326.8±30.0 °C (Predicted) | [1] |

| Density | 1.187±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DCM, Methanol | [1] |

Synthesis and Characterization

The synthesis of N-aryl acetamides is a well-established chemical transformation. While specific literature for the 2,5-dimethylphenyl derivative is sparse, a representative synthesis can be extrapolated from the preparation of the closely related 2,6-dimethylphenyl isomer.[2][3][4] The most common and straightforward method involves the acylation of the corresponding aniline with chloroacetyl chloride.

General Synthesis Protocol

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Step-by-step Protocol:

-

Dissolution: Dissolve 2,5-dimethylaniline in a suitable inert solvent such as toluene or 1,2-dichloroethylene.[4]

-

Base Addition: Add an aqueous solution of a base, for instance, sodium hydroxide, to the reaction mixture.[4]

-

Acylation: Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise while stirring vigorously. Maintain the temperature between 20 and 35°C.[4]

-

Reaction Completion: After the addition is complete, continue stirring for a period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography.[5]

-

Work-up: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like sodium sulfate.

-

Isolation: Concentrate the organic phase under reduced pressure to precipitate the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent to yield the final product.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and the C-Cl bond.[5]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5]

-

Melting Point Analysis: To assess the purity of the compound.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of organic molecules.[6] Density Functional Theory (DFT) is a widely used method for such calculations, offering a good balance between accuracy and computational cost.[7]

Theoretical Framework

By solving the Schrödinger equation for the molecule, DFT calculations can determine its electronic structure and from that, derive a range of thermodynamic properties, including:

-

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

-

Standard Entropy (S°): A measure of the randomness or disorder of the molecules.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.

Computational Workflow

The following workflow outlines the general steps for calculating the thermodynamic properties of this compound using DFT.

Figure 1: A generalized workflow for the computational determination of thermodynamic properties.

Experimental Determination of Thermodynamic Properties

Experimental thermal analysis techniques are essential for validating computational predictions and providing accurate data for process development and quality control in the pharmaceutical industry.[8][9] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most valuable techniques for this purpose.[10]

Differential Scanning Calorimetry (DSC)